

Spectroscopic Profile of 2-Methylpentyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylpentyl acetate

Cat. No.: B1584834

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylpentyl acetate**, an organic compound of interest in various chemical and pharmaceutical applications. This document compiles and analyzes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the predicted ^1H and ^{13}C NMR data for **2-Methylpentyl acetate**.

Note: Experimental spectra for **2-Methylpentyl acetate** are not readily available in public databases. The following data is based on established chemical shift prediction models and analysis of closely related structural isomers.

^1H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons.

Protons	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration
a	0.88 - 0.92	t	3H
b	1.15 - 1.40	m	4H
c	1.45 - 1.60	m	1H
d	0.90 - 0.94	d	3H
e	3.85 - 3.95	m	2H
f	2.04	s	3H

- t = triplet, d = doublet, m = multiplet, s = singlet

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in a molecule.

Carbon	Chemical Shift (δ) ppm (Predicted)
1	~14.0
2	~20.0
3	~39.0
4	~34.0
5	~17.0
6	~68.0
7	~171.0
8	~21.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methylpentyl acetate** is expected to show characteristic absorption bands for an ester.^[1]

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
~1740	Strong	C=O	Stretch
~1240	Strong	C-O	Stretch (ester)
2850-2960	Strong	C-H	Stretch (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **2-methylpentyl acetate** can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS).^[2]

m/z	Relative Intensity (%)	Proposed Fragment
144	Low	[M] ⁺ (Molecular Ion)
87	Moderate	[CH ₃ COOCH ₂ CH(CH ₃)] ⁺
70	Moderate	[C ₅ H ₁₀] ⁺
43	High	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

NMR Spectroscopy of 2-Methylpentyl Acetate

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid ester sample.^[3]

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Methylpentyl acetate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Place the NMR tube in the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

FTIR Spectroscopy of 2-Methylpentyl Acetate

This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.^[4]

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small drop of **2-Methylpentyl acetate** onto the center of the ATR crystal, ensuring complete coverage.
- Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) of 2-Methylpentyl Acetate

This protocol provides a general method for the analysis of a volatile ester by GC-MS.[5]

Sample Preparation:

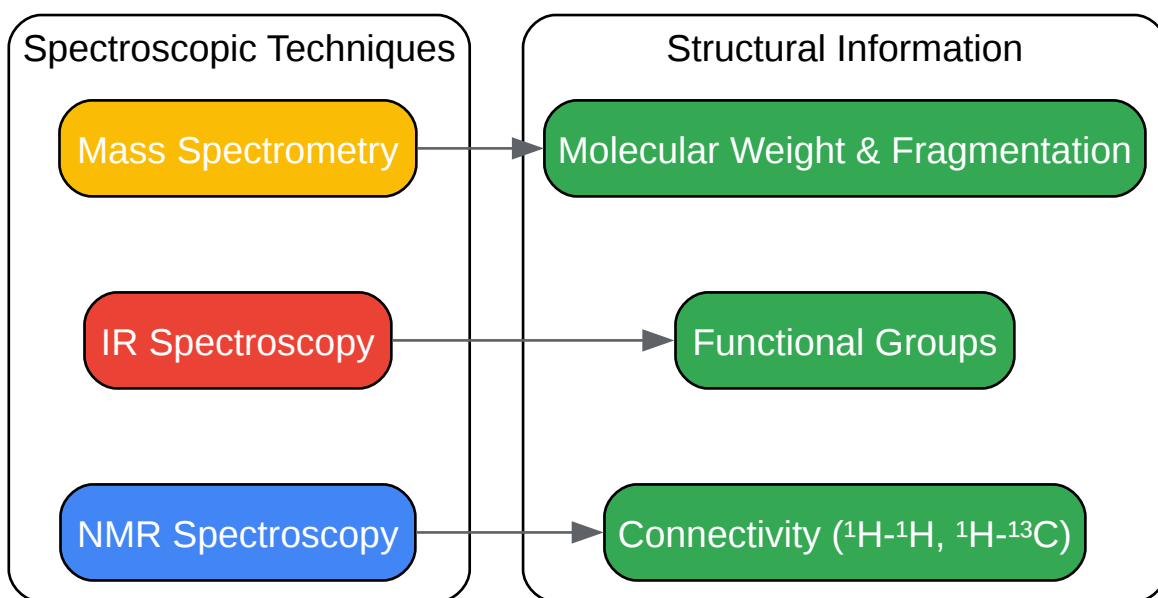
- Dilute the **2-Methylpentyl acetate** sample in a volatile organic solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 100 ppm).

Instrumentation and Data Acquisition:

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Inject a small volume of the prepared sample (e.g., 1 μ L) into the GC inlet. The components will be separated on the column and subsequently analyzed by the mass spectrometer.

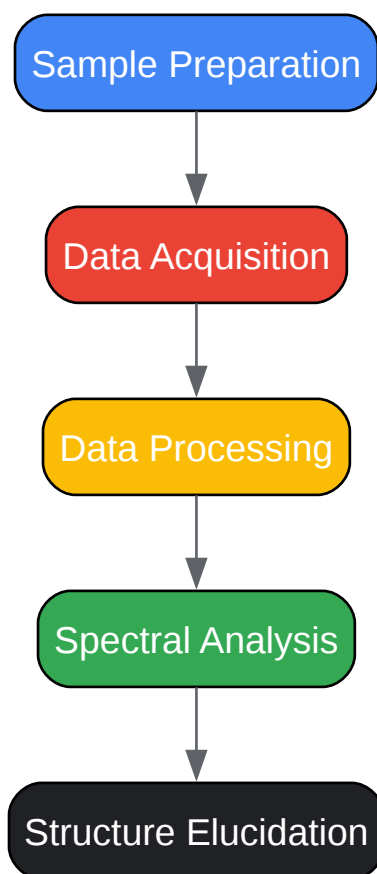
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general experimental workflow.



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Relationship between spectroscopic techniques and structural information.



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General experimental workflow for spectroscopic analysis.

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References

- 1. spectrabase.com [spectrabase.com]
- 2. 1-Pentanol, 2-methyl-, 1-acetate | C₈H₁₆O₂ | CID 24625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylpentyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584834#spectroscopic-data-for-2-methylpentyl-acetate-nmr-ir-ms]

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